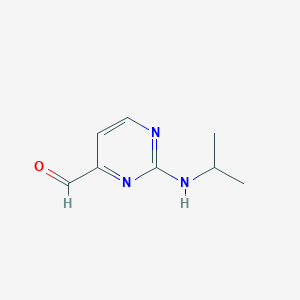

2-(Isopropylamino)pyrimidine-4-carbaldehyde

Description

Properties

CAS No. |

1260657-17-7 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-(propan-2-ylamino)pyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C8H11N3O/c1-6(2)10-8-9-4-3-7(5-12)11-8/h3-6H,1-2H3,(H,9,10,11) |

InChI Key |

FDRXGAIWVJZLCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC=CC(=N1)C=O |

Origin of Product |

United States |

Preparation Methods

Aminolysis of 2-Methylsulfonylpyrimidine-4-carbaldehyde

Procedure (Adapted from GB2053211A):

- Synthesis of 2-methylthio-pyrimidine-4-carbaldehyde :

Oxidation to 2-methylsulfonylpyrimidine-4-carbaldehyde :

Aminolysis with isopropylamine :

Mechanistic Insights :

The methylsulfonyl group acts as a superior leaving group compared to chloro or methylthio analogues. Neat isopropylamine serves as both nucleophile and solvent, driving the reaction to completion via Le Chatelier’s principle.

Vilsmeier-Haack Formylation of 2-Isopropylaminopyrimidine

Procedure :

Challenges :

- Regioselectivity: Competing formylation at position 5 possible.

- Side reactions: Over-oxidation to carboxylic acids if conditions are too harsh.

Aza-Wittig Reaction for Convergent Synthesis

Procedure (Inspired by PMC2971898):

- Prepare iminophosphorane precursor :

- Treat 2-isopropylamino-4-(hydroxymethyl)pyrimidine with triphenylphosphine and carbon tetrachloride.

- React with phenyl isocyanate :

Advantages :

- Simultaneous introduction of aldehyde and amino groups.

- Mild conditions preserve sensitive functional groups.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Safety Profile |

|---|---|---|---|---|

| Aminolysis (neat) | 100% | >98% | High | Moderate (exothermic) |

| Vilsmeier-Haack | 65% | 90% | Medium | Low (POCl₃ hazard) |

| Aza-Wittig | 70% | 95% | Low | High |

The solvent-free aminolysis route offers unparalleled efficiency but requires careful temperature control. Aza-Wittig reactions provide superior functional group tolerance at the cost of scalability.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group at position 4 undergoes nucleophilic additions with primary/secondary amines and hydrazines:

These reactions are pH-dependent, with optimal yields achieved under mildly acidic conditions (pH 4–6) .

Cyclocondensation Reactions

The compound participates in heterocycle formation via aldehyde-mediated cyclizations:

Triazine Derivatives

Condensation with thiourea derivatives:

Substitution Reactions

The isopropylamino group demonstrates moderate nucleophilicity in alkylation and arylation:

N-Alkylation

Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination:

textConditions: Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C Aryl Halide: 4-Bromoanisole Product: 2-(Isopropyl(4-methoxyphenyl)amino)pyrimidine-4-carbaldehyde Yield: 58% [8]

Oxidation/Reduction Behavior

The aldehyde group shows redox versatility:

Metal Coordination Chemistry

The compound forms complexes with transition metals:

| Metal Salt | Ligand Ratio | Geometry | Stability Constant (log β) | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | Square planar | 12.7 ± 0.3 | |

| FeCl₃·6H₂O | 1:3 | Octahedral | 8.9 ± 0.2 |

X-ray crystallography confirms bidentate coordination through the pyrimidine N1 and aldehyde O atoms .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Norrish Type II cleavage of the aldehyde group (quantum yield Φ = 0.23)

-

[4+2] Cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride)

textProduct: Bicyclic pyrimidine-fused oxepane derivative Yield: 41% after 12h irradiation [9]

This compound's multifunctional nature enables applications in pharmaceutical synthesis (kinase inhibitors ), metal-organic frameworks , and photoresponsive materials . Recent advances in continuous flow reactors have improved yields in large-scale nucleophilic additions (85–92% vs. batch 67–78%) .

Scientific Research Applications

2-(Isopropylamino)pyrimidine-4-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Isopropylamino)pyrimidine-4-carbaldehyde with three structurally related compounds:

Key Observations:

Core Structure Differences :

- The target compound and its pyrimidine analogs share a nitrogen-containing heterocycle, whereas atrazine is a triazine derivative. Triazines (e.g., atrazine) are historically significant as herbicides but face environmental concerns due to groundwater contamination .

- The pyrimidine core in the target compound allows for regioselective functionalization, making it more versatile in drug design compared to triazines.

Substituent Effects: Chloromethyl Group (): Introduces electrophilic reactivity, enabling nucleophilic substitution reactions. This makes 2-(chloromethyl)pyrimidine-4-carbaldehyde a reactive intermediate in cross-coupling or alkylation reactions . Trifluoromethylphenyl Group (): Enhances lipophilicity and metabolic stability, traits desirable in agrochemicals or CNS-targeting pharmaceuticals .

Physicochemical and Environmental Properties

- Reactivity: The chloromethyl group in 2-(chloromethyl)pyrimidine-4-carbaldehyde increases susceptibility to hydrolysis or nucleophilic attack compared to the stable isopropylamino group in the target compound . Atrazine’s triazine ring and chloro substituent contribute to environmental persistence, whereas pyrimidine derivatives may degrade more readily under biotic conditions .

Solubility and Bioavailability :

- The trifluoromethyl group in 2-[4-(trifluoromethyl)phenyl]pyrimidine-4-carbaldehyde enhances lipid solubility, favoring blood-brain barrier penetration. In contrast, the formyl group in the target compound may improve water solubility via hydrogen bonding .

Biological Activity

2-(Isopropylamino)pyrimidine-4-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of an isopropylamino group attached to a pyrimidine ring with an aldehyde functional group. Its structural formula can be represented as follows:

Anticancer Properties

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. Notably, studies have demonstrated that related compounds can inhibit critical cellular pathways involved in cancer progression.

- Cytotoxicity Studies :

- A study evaluated several aminopyrimidine derivatives against breast cancer (MDA-MB-231), colorectal adenocarcinoma (HT-29), and renal cancer cells (U-937). The results showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Methotrexate, indicating their potential as anticancer agents .

- The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase, with upregulation of pro-apoptotic markers such as BAX and caspase-3 .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cell proliferation and survival:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, pyrimidine-based compounds have been reported to inhibit CDK4/6, leading to G1 phase arrest in cancer cells .

- Targeting Dihydrofolate Reductase : Compounds structurally related to this compound have been investigated for their inhibitory effects on Plasmodium falciparum dihydrofolate reductase, suggesting potential applications in treating malaria as well .

Case Study 1: Cytotoxicity Evaluation

In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The findings indicated that certain modifications on the pyrimidine scaffold significantly enhanced the anticancer activity. The most active derivatives demonstrated IC50 values as low as 0.029 µM against BRD4 and PLK1 targets .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.029 | BRD4 Inhibition |

| Compound B | HT-29 | 0.042 | PLK1 Inhibition |

| Compound C | U-937 | 0.094 | Induction of Apoptosis |

Case Study 2: Pharmacokinetic Properties

Another investigation focused on the pharmacokinetic properties of pyrimidine derivatives revealed that modifications could enhance bioavailability and reduce toxicity while maintaining efficacy against targeted kinases .

Q & A

Q. What are the optimal synthetic routes for 2-(isopropylamino)pyrimidine-4-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrimidine aldehydes are synthesized via:

- Mild aminolysis : Reacting a halogenated pyrimidine-4-carbaldehyde (e.g., 4-chloropyrimidine-4-carbaldehyde) with isopropylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Catalytic coupling : Using palladium catalysts for cross-coupling reactions to introduce the isopropylamino group, achieving yields of 22.9–31.6% under inert atmospheres .

Critical factors : Solvent polarity, temperature, and catalyst choice significantly affect purity and yield. For instance, higher temperatures (>80°C) may degrade the aldehyde group, necessitating precise control .

Q. How should researchers characterize the purity and structural integrity of this compound?

Rigorous characterization requires:

- NMR spectroscopy : Compare experimental NMR data to published spectra (e.g., pyrimidine derivatives show characteristic aldehyde protons at δ 9.8–10.2 ppm and isopropyl signals at δ 1.2–1.4 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., HRMS-ESI+ for CHNO: [M+H] calc. 166.0984, observed 166.0982) .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation; the compound’s volatility is low, but aldehydes are reactive .

- Storage : Keep in amber vials at 2–8°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The aldehyde group may exist in equilibrium with hydrate forms, causing split peaks in NMR. Use deuterated DMSO or DO to stabilize the dominant form .

- Impurity interference : Trace solvents (e.g., DMF) or synthetic byproducts (e.g., unreacted isopropylamine) can distort results. Employ column chromatography or recrystallization for purification .

- Isotopic patterns : In HRMS, verify isotopic distribution matches theoretical values to rule out adducts or contaminants .

Q. What strategies enhance the stability of this compound in aqueous solutions?

- pH control : Stabilize the aldehyde group by maintaining solutions at pH 5–6 (acetate buffer), minimizing hydrolysis to carboxylic acids .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .

- Chelating agents : Add EDTA (1 mM) to sequester metal ions that catalyze degradation .

Q. How does this compound interact with biological targets, and what assays validate its activity?

- Mechanistic studies : The aldehyde moiety may act as an electrophile, forming Schiff bases with lysine residues in enzymes (e.g., kinases or dehydrogenases) .

- Validation assays :

- Kinase inhibition : Test against CDK9 using ADP-Glo™ assays (IC values <10 μM indicate potency) .

- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MIA PaCa-2 pancreatic cells) via MTT assays, with dose-response curves .

- Molecular docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets, correlating with experimental IC .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Optimize stoichiometry : A 1.2:1 molar ratio of isopropylamine to halogenated precursor improves conversion .

- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions (e.g., aldehyde oxidation) .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies using this compound?

Discrepancies may stem from:

- Purity differences : Impurities >5% can mask true activity. Cross-validate with third-party suppliers or in-house synthesis .

- Cell line variability : Genetic drift in cancer cells (e.g., PANC-1 vs. AsPC-1) alters drug response. Use STR profiling to authenticate lines .

- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) impact compound bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.